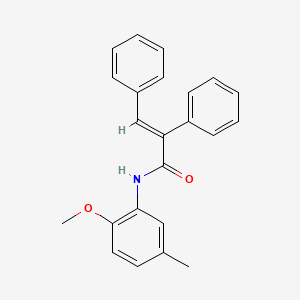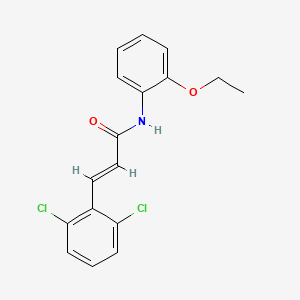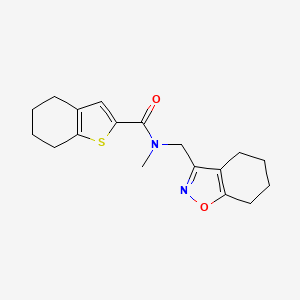![molecular formula C16H12N2O3S B5629919 4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid](/img/structure/B5629919.png)
4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzoic acid” is a type of quinazoline derivative . Quinazoline derivatives are known to possess a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of 2-isothiocyanobenzoic acid esters with primary amines . The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Chemical Reactions Analysis
The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as elemental microanalyses, PMR and 13C NMR spectra . The presence of sulfur atoms can influence the oxidative processes in the organism .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been found to exhibit antitumor activity . The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .
Anticonvulsant Activity
The compound has shown anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests potential use in the treatment of epilepsy and other seizure disorders .
Biological Activity
The compound has been found to possess various biological activities . It is considered a privileged structure in medicinal chemistry due to its presence in various natural and synthetic biologically as well as pharmacologically active compounds .
Solar Cell Applications
The compound has potential applications in solar cells . Its properties indicate that these molecular modeling structures are good candidates for utilization in organic Dye-sensitized solar cells (DSSCs) .
Antimicrobial Activity
Although not directly mentioned in the search results, similar compounds have been found to possess antimicrobial properties . This suggests potential use in the treatment of various bacterial and fungal infections.
Drug Design
The compound is of particular importance in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .
Direcciones Futuras
The potential of quinazoline derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
Mecanismo De Acción
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is a structural unit of this compound, are known to interact with peroxisome proliferator activated receptors (ppar) and are used in the treatment of type ii diabetes . They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors .
Mode of Action
It is known that 1,3-thiazolidin-4-one derivatives, which this compound is a part of, exhibit various biological activities . They are known to induce apoptosis in leukemia cells , suggesting that they may interact with cellular targets to trigger programmed cell death.
Biochemical Pathways
Given its structural similarity to other 1,3-thiazolidin-4-one derivatives, it may be involved in pathways related to apoptosis, acetylcholinesterase inhibition, and ppar antagonism .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
The synthesis of similar compounds has been reported to conform to the green chemistry principles, suggesting that the reaction conditions may be optimized for environmental sustainability .
Propiedades
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVVHJQAUCPBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)



![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)
![2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5629917.png)
![8-[3-(2-methoxyphenyl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629925.png)

![3-{5-[1-methyl-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5629938.png)